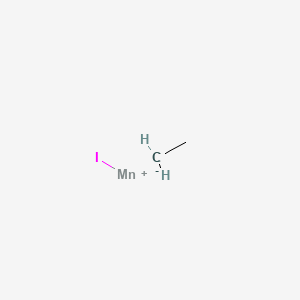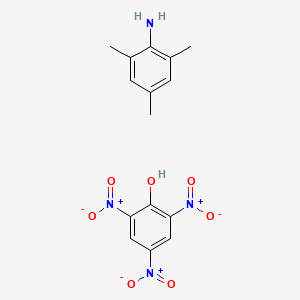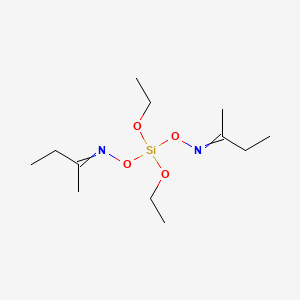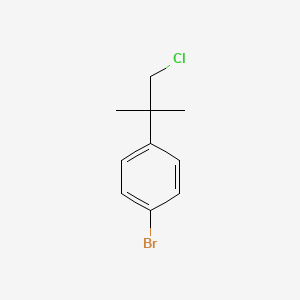![molecular formula C14H18O2 B14358114 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane CAS No. 92573-81-4](/img/structure/B14358114.png)
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is an organic compound that features a phenylprop-2-en-1-yl group attached to an oxane ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane can be achieved through the reaction of 1-phenylprop-2-en-1-ol with oxane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding saturated compound.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenylprop-2-en-1-ol and oxane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Phenylprop-2-en-1-al or phenylprop-2-en-1-oic acid.
Reduction: 2-[(1-Phenylpropyl)oxy]oxane.
Substitution: Phenylprop-2-en-1-ol and oxane.
Applications De Recherche Scientifique
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, while the oxane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
- **2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane
- 3-Phenylprop-2-en-1-ol
- 1-Phenylprop-2-en-1-one
Comparison:
- 2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane: Similar structure but with a different ring system (oxolane instead of oxane).
- 3-Phenylprop-2-en-1-ol: Lacks the oxane ring and has a hydroxyl group instead of an ether linkage.
- 1-Phenylprop-2-en-1-one: Contains a carbonyl group instead of an ether linkage, leading to different chemical reactivity and properties.
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is unique due to its combination of a phenylprop-2-en-1-yl group and an oxane ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
92573-81-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-(1-phenylprop-2-enoxy)oxane |
InChI |
InChI=1S/C14H18O2/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15-14/h2-5,8-9,13-14H,1,6-7,10-11H2 |
Clé InChI |
MTCFEFAIILFVGP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC=CC=C1)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)





![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)



![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
